molecular formula C₄₂H₈₃O₁₀P B054389 Distearoyl phosphatidylglycerol CAS No. 4537-78-4

Distearoyl phosphatidylglycerol

Cat. No.: B054389
CAS No.: 4537-78-4
M. Wt: 779.1 g/mol
InChI Key: FVJZSBGHRPJMMA-UHFFFAOYSA-N
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Description

Distearoyl phosphatidylglycerol is a type of phosphatidylglycerol where both acyl groups are stearoyl. It is a glycerophospholipid found in various biological membranes and plays a crucial role in pulmonary surfactant and other cellular processes .

Biochemical Analysis

Biochemical Properties

Distearoyl Phosphatidylglycerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance respiratory mucus clearance, making it an efficient form of phosphatidylglycerol . The nature of these interactions is complex and involves changes in the adhesive properties of mucus.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the properties of mucus, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions lead to a decrease in the adhesiveness and stickiness of mucus, thereby enhancing its transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that DSPG liposomes improve the cough and mucociliary transport in cystic fibrosis patients

Preparation Methods

Synthetic Routes and Reaction Conditions

Distearoyl phosphatidylglycerol can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, this compound is produced using high-purity reagents and controlled reaction environments. The process often includes steps such as thin-layer chromatography to verify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Distearoyl phosphatidylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .

Scientific Research Applications

Distearoyl phosphatidylglycerol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Distearoylphosphatidylcholine: Another phospholipid with similar fatty acid chains but different head groups.

    Dipalmitoylphosphatidylglycerol: Similar to distearoyl phosphatidylglycerol but with palmitic acid instead of stearic acid.

    Dioleoylphosphatidylglycerol: Contains oleic acid chains instead of stearic acid .

Uniqueness

This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its role in enhancing respiratory mucus clearance in cystic fibrosis patients highlights its therapeutic potential .

Properties

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZSBGHRPJMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963376
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4537-78-4
Record name Distearoylphosphatidylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4537-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearoyl phosphatidylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISTEAROYLPHOSPHATIDYLGLYCEROL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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